BenchChemオンラインストアへようこそ!

Zingibroside R1

Antifungal Drug Discovery Supramolecular Chemistry Natural Product Hydrogels

Zingibroside R1 (CAS 80930-74-1) is a uniquely glycosylated dammarane-type triterpenoid saponin—structurally 28-deglucosyl-chikusetsusaponin V—isolated from Panax japonicus and P. zingiberensis. Unlike ginsenoside Ro or Rg3, ZR1 spontaneously self-assembles into a bioactive antifungal hydrogel, a property absent in common analogs. It is a superior α-glucosidase inhibitor (more potent than pseudoginsenoside-RT1) and a validated tool for gut-liver axis, antiviral (anti-HIV-1), and cancer metabolism studies. Procure high-purity (≥98% HPLC) material with confirmed identity via NMR and HPLC for reproducible supramolecular chemistry, enzymatic, and in vivo research.

Molecular Formula C42H66O14
Molecular Weight 795.0 g/mol
Cat. No. B150650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZingibroside R1
Molecular FormulaC42H66O14
Molecular Weight795.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1
InChIKeyWJQOMUVKRDJBGZ-COUNGWPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zingibroside R1 for Research Procurement: Compound Class, Structure, and Baseline Characteristics


Zingibroside R1 (ZR1; CAS 80930-74-1) is a dammarane-type triterpenoid saponin, structurally classified as 28-deglucosyl-chikusetsusaponin V [1]. It is primarily isolated from the rhizomes, taproots, and lateral roots of Panax japonicus and Panax zingiberensis (Araliaceae) [2]. The compound has a molecular weight of 794.97 g/mol (C₄₂H₆₆O₁₄), a topological polar surface area (TPSA) of 233.00 Ų, and a calculated LogP of approximately 2.97 [3]. Zingibroside R1 demonstrates high solubility in DMSO (≥100 mg/mL), moderate solubility in chloroform and ethyl acetate, and poor aqueous solubility (1.8 × 10⁻⁴ g/L at 25 °C) [4]. While it shares the triterpenoid backbone with many ginsenosides, its specific glycosylation pattern at the C-3 and C-28 positions underpins its unique biophysical and pharmacological differentiation.

Why Generic Substitution of Zingibroside R1 with Other Ginsenosides Fails: Key Differentiators


While Zingibroside R1 shares the dammarane or oleanane scaffold with numerous ginsenosides (e.g., ginsenoside Ro, chikusetsusaponin IVa, ginsenoside Rg3), its specific glycosidic linkage and hydroxylation pattern confer distinct physicochemical and biological properties that preclude simple in-class substitution [1]. Unlike its close analog ginsenoside Ro, which is an oleanane-type saponin with a glucuronic acid moiety, Zingibroside R1's dammarane-type structure and unique sugar moiety arrangement enable it to undergo spontaneous self-assembly into a bioactive hydrogel—a property absent in its monomeric state and not reported for common ginsenoside analogs [2]. Furthermore, its differential inhibitory profile against α-glucosidase, distinct from that of ginsenoside Rg3 or chikusetsusaponin IV, underscores that even within the same natural product family, structural nuances drive divergent target engagement and therapeutic utility [3].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for Zingibroside R1


Self-Assembly into Antifungal Hydrogel: A Unique Biophysical Property Absent in Monomeric Ginsenosides

Zingibroside R1 spontaneously self-assembles into a hydrogel composed of helical nanofibrils with potent antifungal activity against Candida albicans, a property not observed in its monomeric state [1]. The hydrogel form exhibits significant inhibition of C. albicans proliferation in vitro and in a vulvovaginal candidiasis (VVC) mouse model in vivo, whereas the monomeric form lacks this activity [1]. Cryo-EM analysis reveals the hydrogel's hydrogen-bonding interface compromises fungal membrane integrity by binding to cell wall glucan [1]. No comparable self-assembly or hydrogel-based antifungal activity has been reported for structurally related ginsenosides such as ginsenoside Ro, Rg3, or chikusetsusaponin IVa, positioning ZR1 uniquely for the development of natural product-based antifungal biomaterials.

Antifungal Drug Discovery Supramolecular Chemistry Natural Product Hydrogels

Superior α-Glucosidase Inhibition Potency Compared to Ginsenoside Rg3 and Chikusetsusaponin IV

In a direct head-to-head comparison, Zingibroside R1 demonstrated a significantly lower IC50 (3.61 mM) for α-glucosidase inhibition than the closely related ginsenoside pseudoginsenoside-RT1 (IC50 = 39.30 mM) and was comparable to the clinically used inhibitor acarbose (IC50 = 5.25 mM) [1]. It also exhibited a higher binding affinity (-8.1 kcal/mol) compared to ginsenoside Rg6 (-7.8 kcal/mol) and chikusetsusaponin Iva (-7.8 kcal/mol) [1]. This 10.9-fold improvement in potency over pseudoginsenoside-RT1 highlights a clear structure-activity relationship advantage for Zingibroside R1 in targeting postprandial hyperglycemia pathways.

Diabetes Research Enzyme Inhibition Ginsenoside Pharmacology

Differential Inhibitory Effects on Glucose Uptake and Cell Viability in HIV-1 Models

Zingibroside R1 exhibits a distinct dual inhibitory profile in HIV-1 relevant cell lines, inhibiting 2-deoxy-D-glucose (2-DG) uptake by EAT cells with an IC50 of 91.3 µM and suppressing MT-4 cell growth with a CC50 of 46.2 µM . While some ginsenosides, like ginsenoside Rg3, are noted for their anti-HIV-1 activity, published quantitative comparisons for these specific endpoints are lacking . This dataset provides a quantifiable baseline for Zingibroside R1 in these assays, offering a defined point of reference for researchers screening natural products for antiviral or metabolic modulation.

HIV Research Antiviral Screening Ginsenoside Pharmacology

Hepatoprotective Activity via Gut Microbiota Modulation: A Distinct Pharmacological Mechanism

In an LPS/D-GalN-induced acute liver injury mouse model, treatment with Zingibroside R1 significantly alleviated liver hemorrhaging, hepatocyte necrosis, and inflammatory infiltration, an effect mechanistically linked to the modulation of gut microbiota and succinic acid metabolism [1]. This specific gut-liver axis mechanism has not been reported for structurally similar ginsenosides like ginsenoside Ro or chikusetsusaponin IVa, which are more commonly associated with direct anti-inflammatory or antioxidant effects [2]. This distinction highlights Zingibroside R1's unique pharmacological pathway, which may be particularly relevant in models of metabolic liver disease where gut dysbiosis is a key driver.

Hepatology Gut-Liver Axis Natural Product Pharmacology

Recommended Application Scenarios for Zingibroside R1 Based on Quantitative Evidence


Natural Product-Based Antifungal Biomaterial Development

Leveraging Zingibroside R1's unique ability to spontaneously self-assemble into a potent antifungal hydrogel [1]. This application scenario is ideal for researchers developing novel topical antifungal formulations, wound dressings, or probiotic delivery systems for vulvovaginal candidiasis. Procurement should prioritize high-purity material suitable for supramolecular chemistry and in vivo biocompatibility studies.

α-Glucosidase Inhibition Studies for Diabetes and Metabolic Disease

Utilizing Zingibroside R1 as a potent and well-characterized natural α-glucosidase inhibitor. Its superior potency over analogs like pseudoginsenoside-RT1 makes it a preferred tool compound for investigating postprandial glucose regulation pathways [2]. Procurement should focus on batches with defined purity and solubility suitable for enzymatic assays and cellular models of glucose uptake.

Gut-Liver Axis and Hepatoprotection Research

Employing Zingibroside R1 to study mechanisms of hepatoprotection mediated through gut microbiota modulation, specifically its impact on succinic acid metabolism [3]. This scenario is targeted at researchers exploring the gut-liver axis in acute liver injury or metabolic dysfunction-associated steatotic liver disease (MASLD). Procurement should ensure the compound is free of endotoxins for in vivo administration and gut microbiome studies.

Antiviral and Cancer Metabolism Screening

Incorporating Zingibroside R1 into screening panels for antiviral (anti-HIV-1) or cancer metabolism (glucose uptake inhibition) research. Its well-defined IC50 and CC50 values in specific cell lines (EAT, MT-4) provide a reproducible benchmark for comparative studies . Procurement should verify the compound's purity and identity via HPLC and NMR to ensure consistency across screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zingibroside R1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.